Distinct TRH Receptor Pharmacology vs. NK1 Antagonist Aprepitant
(3R)-3-[4-(trifluoromethyl)phenyl]morpholine exhibits a unique pharmacological profile characterized by its activity at thyrotropin-releasing hormone (TRH) receptors, a target distinct from the NK1 receptor. This is in contrast to its downstream synthetic product, aprepitant, which is a potent NK1 antagonist . Specifically, the compound acts as an antagonist at mouse TRH-R1 with an IC50 of 1,180 nM, while demonstrating agonist activity at mouse TRH-R2 with EC50 values of 0.100 nM and 4 nM [1].
| Evidence Dimension | Target Binding Affinity |
|---|---|
| Target Compound Data | IC50 (TRH-R1) = 1,180 nM; EC50 (TRH-R2) = 0.100 nM, 4 nM |
| Comparator Or Baseline | Aprepitant (final drug) |
| Quantified Difference | Not applicable (different target). Aprepitant: IC50 (NK1) = 0.09 nM; Ki (NK1) = 3 nM . |
| Conditions | Target Compound: Displacement of [3H]-Me-His-TRH from mouse TRH-R1 expressed in HEK293 cells; Agonist activity at mouse TRH-R2 assessed by Ca2+ release in HEK293 cells. Comparator (Aprepitant): Antagonist activity at human NK1 receptor [REFS-2, REFS-3]. |
Why This Matters
This distinct target profile positions (3R)-3-[4-(trifluoromethyl)phenyl]morpholine as a valuable tool compound for investigating TRH receptor pharmacology, independent of its role as a synthetic intermediate for NK1 antagonists.
- [1] BindingDB. (n.d.). BDBM50158395 (CHEMBL3782037). Retrieved from bindingdb.org. View Source
